N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide
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Overview
Description
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide is a novel thiourea derivative. Thiourea derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, has shown potential in forming metal complexes and exhibiting biological activities.
Preparation Methods
The synthesis of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide involves the reaction of 2-chlorobenzoyl chloride with potassium thiocyanate in acetone, followed by the addition of 5-chloropyridin-2-amine . The reaction conditions typically include:
Reagent-grade chemicals: Ensuring high purity for optimal results.
Solvent: Acetone is commonly used.
Temperature: The reaction is usually carried out at room temperature.
Reaction time: The process may take several hours to complete.
Chemical Reactions Analysis
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atom on the pyridine ring.
Complexation: It forms complexes with transition metals like cobalt, nickel, and copper.
Scientific Research Applications
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antitubercular, antibacterial, antifungal, and insecticidal properties.
Material Science: The compound’s ability to form metal complexes makes it useful in the development of new materials with unique properties.
Electrochemical Studies: Its electrochemical behavior has been investigated using cyclic voltammetry.
Antioxidant Activity: The compound and its metal complexes have shown antioxidant activities in various assays.
Mechanism of Action
The mechanism of action of N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide involves its interaction with molecular targets such as enzymes and metal ions. The thiourea moiety can chelate metal ions, affecting their biological availability and activity. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules contributes to its biological effects .
Comparison with Similar Compounds
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide can be compared with other thiourea derivatives, such as:
N-[(5-chloropyridin-2-yl)carbamothioyl]thiophene-2-carboxamide: Known for its tyrosinase inhibitory activity.
N-[(5-chloropyridin-2-yl)carbamothioyl]-3-propoxybenzamide: Another thiourea derivative with potential biological activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of metal complexes it can form, which contribute to its varied applications in scientific research.
Properties
IUPAC Name |
N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2S/c1-20-11-5-3-2-4-10(11)13(19)18-14(21)17-12-7-6-9(15)8-16-12/h2-8H,1H3,(H2,16,17,18,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJYEZWZOQABSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=NC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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